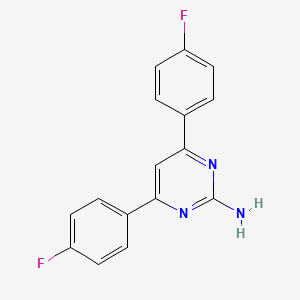

4,6-双(4-氟苯基)嘧啶-2-胺

描述

4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C16H10F2N2 . It has a molecular weight of 268.27 . The compound is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is 1S/C16H10F2N2/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H . This indicates the presence of two fluorophenyl groups attached to the pyrimidine ring.Physical And Chemical Properties Analysis

4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is a white to yellow solid . It has a molecular weight of 268.27 . The compound should be stored at +4°C .科学研究应用

Anticancer Agent Development

4,6-Bis(4-fluorophenyl)pyrimidin-2-amine: derivatives have been explored for their potential as anticancer agents. Specifically, these compounds have been synthesized and evaluated for their ability to inhibit Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division, and its overexpression is associated with various cancers. By inhibiting AURKA, these derivatives can reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in cancer cells, such as HCT116 human colon cancer cells .

Pharmacological Applications

The pyrimidine scaffold, which includes 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine , is a central building block for a wide range of pharmacological applications. Pyrimidine derivatives exhibit activities such as antimicrobial, antifungal, antiparasitic, anti-inflammatory, analgesic, antihypertensive, and antitubercular, among others . These diverse biological activities make them valuable in the development of new drugs for various diseases.

Aurora Kinase A Inhibition

Derivatives of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine have been shown to selectively inhibit AURKA activity. This selective inhibition is crucial for developing targeted therapies that can effectively treat cancers with minimal side effects. The binding energies obtained from in silico docking studies suggest that these derivatives bind well to AURKA, making them promising candidates for further drug development .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how the structural features of a compound relate to its biological activity. For 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine derivatives, SAR calculations have indicated that hydrophobic substituents and the presence of a 1-naphthalenyl group at the R2 position increase anticancer activity. Additionally, an H-bond acceptor at the C-2 position of the R1 group also enhances activity . These insights are invaluable for designing more potent anticancer compounds.

Modulation of Myeloid Leukemia

Pyrimidine-based drugs, including derivatives of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine , have been used to modulate myeloid leukemia. Drugs such as imatinib, dasatinib, and nilotinib are well-established treatments for leukemia and are based on the pyrimidine scaffold . This highlights the compound’s potential in treating blood cancers.

Broad-Spectrum Antimicrobial Activity

The pyrimidine core of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is associated with broad-spectrum antimicrobial activity. This includes efficacy against bacteria, fungi, and parasites, making it a versatile agent in combating infections . The compound’s ability to serve as a backbone for various antimicrobial agents underscores its significance in pharmaceutical research.

安全和危害

The safety information available indicates that 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

作用机制

Target of Action

The primary target of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer .

Mode of Action

4,6-Bis(4-fluorophenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine are not available, the compound’s molecular weight (283.28) and predicted properties such as melting point (207.5-210.5 °C) and boiling point (489.9±55.0 °C) suggest it may have suitable bioavailability .

Result of Action

The result of 4,6-Bis(4-fluorophenyl)pyrimidin-2-amine’s action is the induction of caspase-mediated apoptotic cell death in cancer cells . This is evidenced by the observed cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are hallmarks of apoptosis .

属性

IUPAC Name |

4,6-bis(4-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNILGZEMZGTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(4-fluorophenyl)pyrimidin-2-amine | |

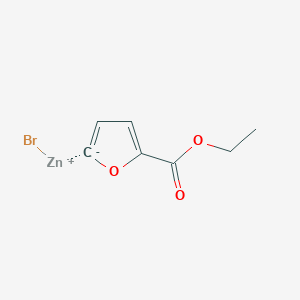

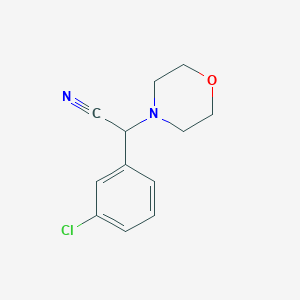

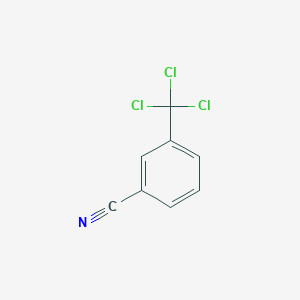

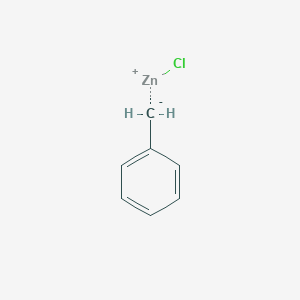

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

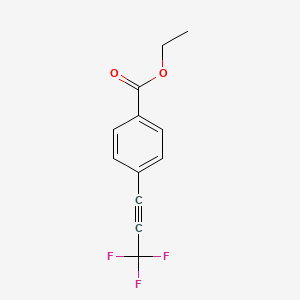

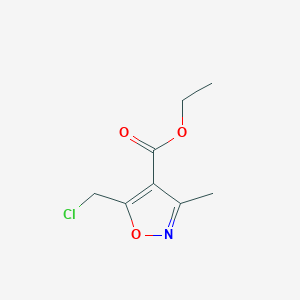

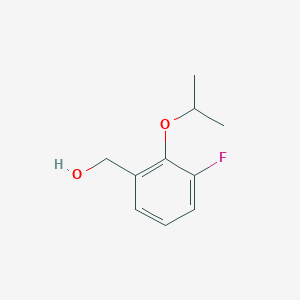

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B6316725.png)

![2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B6316740.png)

![5-Bromo-6-chloro-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316771.png)

![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)